5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole
Description
5-(BENZYLOXY)-1H-INDOLE-3-CARBALDEHYDE 3-(2,4-DINITROPHENYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Properties
Molecular Formula |
C22H17N5O5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-(5-phenylmethoxy-1H-indol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C22H17N5O5/c28-26(29)17-6-8-21(22(10-17)27(30)31)25-24-13-16-12-23-20-9-7-18(11-19(16)20)32-14-15-4-2-1-3-5-15/h1-13,23,25H,14H2/b24-13+ |
InChI Key |
KZGNBXVUOMMFGE-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=N/NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZYLOXY)-1H-INDOLE-3-CARBALDEHYDE 3-(2,4-DINITROPHENYL)HYDRAZONE typically involves the condensation reaction between 5-(BENZYLOXY)-1H-INDOLE-3-CARBALDEHYDE and 2,4-DINITROPHENYLHYDRAZINE. This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as mechanochemical synthesis or solid-state melt reactions. These methods can offer advantages in terms of yield, purity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(BENZYLOXY)-1H-INDOLE-3-CARBALDEHYDE 3-(2,4-DINITROPHENYL)HYDRAZONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-(BENZYLOXY)-1H-INDOLE-3-CARBALDEHYDE 3-(2,4-DINITROPHENYL)HYDRAZONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(BENZYLOXY)-1H-INDOLE-3-CARBALDEHYDE 3-(2,4-DINITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. For instance, it has been shown to interfere with the binding of the SARS-CoV-2 spike protein to the host angiotensin-converting enzyme 2 (ACE2) receptor, thereby inhibiting viral entry into cells . The compound’s hydrazone group plays a crucial role in its biological activity by forming stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound shares a similar hydrazone structure and has been studied for its antiviral activity against SARS-CoV-2.
Isonicotinic hydrazone derivatives: These compounds also contain the hydrazone functional group and have been evaluated for their antibacterial and cytotoxic potential.
Uniqueness
5-(BENZYLOXY)-1H-INDOLE-3-CARBALDEHYDE 3-(2,4-DINITROPHENYL)HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and its potential antiviral activity make it a valuable compound for further research and development .
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